molecular formula C19H19N3O5 B5966462 N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide

N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide

Cat. No.: B5966462
M. Wt: 369.4 g/mol
InChI Key: HLUSGQUDBIZIMC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, an imidazolidinyl group, and a phenoxyacetamide linkage.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-19(17(24)21-18(25)22-19)12-4-3-5-15(10-12)27-11-16(23)20-13-6-8-14(26-2)9-7-13/h3-10H,11H2,1-2H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUSGQUDBIZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

    Synthesis of the Imidazolidinyl Intermediate: The imidazolidinyl group is introduced through the reaction of 4-methyl-2,5-dioxoimidazolidine with a suitable halogenated phenol derivative.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the imidazolidinyl intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The imidazolidinyl group can be reduced to form a more saturated imidazolidine derivative.

    Substitution: The phenoxyacetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]acetamide can be compared with similar compounds such as:

    N-(4-methoxyphenyl)-3,5-dimethylbenzamide: Similar in structure but lacks the imidazolidinyl group.

    N-(4-methoxyphenyl)-2-phenoxyacetamide: Similar but without the imidazolidinyl substitution.

    N-(4-methoxyphenyl)-2-[3-(4-methyl-2,5-dioxo-4-imidazolidinyl)phenoxy]propionamide: Similar but with a propionamide linkage instead of acetamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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